N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
The compound N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative with a structurally complex framework. Its core consists of a 1,2,4-triazole ring substituted at position 4 with a 2-chlorophenyl group and at position 5 with a propan-2-ylsulfanyl moiety. The triazole ring is further functionalized at position 3 with a methyl group bearing a 4-methoxybenzamide substituent. The presence of the sulfanyl (S-) group and electron-withdrawing 2-chlorophenyl substituent may enhance metabolic stability and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13(2)28-20-24-23-18(25(20)17-7-5-4-6-16(17)21)12-22-19(26)14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYRASCZWBDKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the propan-2-ylsulfanyl group through a thiolation reaction. Finally, the methoxybenzamide moiety is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group may bind to enzymes or receptors, inhibiting their activity. This can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring and the benzamide moiety. Below is a comparative analysis of key derivatives:
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : The target compound’s IR spectrum would lack the νS–H band (~2500–2600 cm⁻¹), confirming the thione tautomer, similar to compounds [7–9] in . The νC=S stretch (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) align with triazole-thione derivatives .
- NMR Spectroscopy : The ¹H-NMR would show distinct signals for the 2-chlorophenyl (δ 7.2–7.5 ppm), isopropylsulfanyl (δ 1.3–1.5 ppm for CH₃), and methoxybenzamide (δ 3.8 ppm for OCH₃) groups. Comparable shifts are observed in analogs with aryl and sulfanyl substituents .
Research Findings and Implications
- Metabolic Stability : The isopropylsulfanyl group in the target compound likely improves metabolic stability over thiol-containing analogs (e.g., ), which are prone to oxidation .
- Crystallographic Data : Structural analogs () resolved via single-crystal X-ray diffraction (using SHELX ) reveal planar triazole rings with dihedral angles <10° between substituents, suggesting conformational rigidity beneficial for target binding.
Biological Activity
N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological potential, including its antioxidant, antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a triazole ring which is known for its biological activity. The presence of the chlorophenyl and methoxy groups enhances its lipophilicity and biological interactions.
Biological Activities
1. Antioxidant Activity
Research indicates that derivatives of triazole compounds exhibit notable antioxidant properties. For instance, studies have demonstrated that certain triazole derivatives can effectively scavenge free radicals, as evidenced by their performance in DPPH and ABTS assays. These assays measure the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative stress-related damage in cells .
2. Antibacterial Activity
This compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be effective against pathogens such as Staphylococcus aureus and Escherichia coli. The molecular docking studies suggest that these compounds bind effectively to bacterial enzymes, which may inhibit their function .
3. Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against fungi such as Candida albicans, demonstrating significant antifungal activity. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes, similar to other triazole antifungals .
4. Anticancer Potential
The anticancer activity of triazole derivatives is supported by several studies indicating their ability to induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown inhibitory effects on colon cancer cell lines with IC50 values indicating potent cytotoxicity. This suggests a potential role in cancer therapy .
Case Study 1: Antioxidant and Antibacterial Efficacy
A study conducted on a series of triazole derivatives revealed that one compound exhibited an ABTS IC50 value comparable to ascorbic acid (IC50 = 0.87 μM). This compound also showed broad-spectrum antibacterial activity with MIC values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In vitro studies on triazole derivatives revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7), with some compounds achieving IC50 values lower than 30 μM. These findings suggest that modifications in the triazole structure can enhance anticancer properties .
Summary Table of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High (ABTS IC50 = 0.397 μM) | Free radical scavenging |
| Antibacterial | Effective (varied MIC) | Inhibition of bacterial enzyme functions |
| Antifungal | Significant | Inhibition of ergosterol synthesis |
| Anticancer | Potent (IC50 < 30 μM) | Induction of apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
